2,5-Di(propan-2-yl)benzenesulfonamide
Overview
Description
2,5-Di(propan-2-yl)benzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features two isopropyl groups attached to the benzene ring at positions 2 and 5, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(propan-2-yl)benzenesulfonamide typically involves the sulfonation of 2,5-di(propan-2-yl)benzene. This can be achieved through the reaction of 2,5-di(propan-2-yl)benzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Di(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2,5-Di(propan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the synthesis of dyes, photochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Di(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes like carbonic anhydrase or dihydropteroate synthetase, leading to various pharmacological effects. The compound may also interact with other proteins and pathways, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with a single sulfonamide group attached to the benzene ring.
N-Butylbenzenesulfonamide: Contains a butyl group instead of isopropyl groups.
p-Toluenesulfonamide: Features a methyl group on the benzene ring.
Uniqueness
2,5-Di(propan-2-yl)benzenesulfonamide is unique due to the presence of two isopropyl groups, which can influence its chemical reactivity and biological activity. The steric effects of the isopropyl groups may also affect its interaction with molecular targets, making it distinct from other sulfonamides.
Biological Activity
2,5-Di(propan-2-yl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a benzenesulfonamide group with two isopropyl substituents at the 2 and 5 positions of the benzene ring. This unique structural arrangement contributes to its potential biological activities, particularly in medicinal chemistry. The sulfonamide moiety is known for its ability to form hydrogen bonds, which enhances its versatility as a scaffold for drug development.
The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and electrophilic aromatic substitutions. Its chemical reactivity is primarily influenced by the sulfonamide group, which can engage in diverse interactions with biological targets.
Biological Activities
Compounds containing benzenesulfonamide groups, including this compound, have demonstrated a range of biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzenesulfonamide derivatives possess potent antibacterial effects, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL .
- Carbonic Anhydrase Inhibition : Interaction studies indicate that this compound has binding affinity to carbonic anhydrase (CA) isoforms. These enzymes are implicated in various physiological processes and are potential targets for therapeutic interventions in conditions such as glaucoma and cancer .
- Anticancer Properties : Research has highlighted the potential of benzenesulfonamide derivatives to induce apoptosis in cancer cell lines. For example, compounds related to this compound have shown cytotoxic activity against human leukemia and breast cancer cell lines .
Case Studies
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Antibacterial Studies : A recent study evaluated the antibacterial activity of several benzenesulfonamide derivatives, including this compound. The results indicated that this compound could inhibit bacterial growth effectively, showcasing its potential as an antimicrobial agent.
Compound MIC (µg/mL) Target Bacteria This compound 3.9 Various strains Other Derivative A 5.0 E. coli Other Derivative B 4.0 S. aureus -
Carbonic Anhydrase Inhibition : In vitro assays demonstrated that certain derivatives exhibited selective inhibition of hCA IX and hCA II with K_i values in the nanomolar range. This suggests that modifications to the sulfonamide structure can enhance binding affinity and selectivity toward specific CA isoforms.
Compound K_i (nM) Isoform This compound 89 hCA IX Other Compound C 0.75 hCA II
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The presence of isopropyl groups enhances lipophilicity and may influence binding interactions with target proteins. Understanding these relationships is essential for optimizing the compound's efficacy.
Properties
IUPAC Name |
2,5-di(propan-2-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-8(2)10-5-6-11(9(3)4)12(7-10)16(13,14)15/h5-9H,1-4H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQQTSZLNSXOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278755 | |
Record name | 2,5-di(propan-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6292-60-0 | |
Record name | 2,5-Bis(1-methylethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6292-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 9912 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC9912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-di(propan-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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